molecular formula C45H80N2NaO9PS2 B1502575 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] (sodium salt) CAS No. 474944-16-6

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] (sodium salt)

Cat. No.: B1502575
CAS No.: 474944-16-6
M. Wt: 911.2 g/mol
InChI Key: IUSHQKJFHVODPF-QUEDAWNRSA-M
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Description

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] (sodium salt) is a complex organic compound with a variety of potential applications in scientific research and industry. This compound features a unique structure that includes a phosphate group, a pyridine-disulfide moiety, and long-chain fatty acid esters, making it an interesting subject for study in various fields.

Scientific Research Applications

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] (sodium salt) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying disulfide and phosphate chemistry.

    Biology: Investigated for its potential role in cell membrane studies due to its amphiphilic nature.

    Medicine: Explored for its potential as a drug delivery agent, particularly for targeting cells with specific receptors.

Future Directions

While the future directions for this specific compound are not outlined in the available resources, it’s worth noting that functionalized lipids like this one have potential applications in the field of nanotechnology, particularly in the synthesis of nanoparticles .

Mechanism of Action

Target of Action

Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-{3-[(pyridin-2-yl)disulfanyl]propanamido}ethyl phosphate, also known as 16:0 PDP PE, is a head group modified functionalized lipid . The primary targets of this compound are lipid bilayers, where it integrates into the membrane structure .

Mode of Action

The compound interacts with its targets by integrating into the lipid bilayer of cells. This integration alters the physical properties of the membrane, such as fluidity and permeability . The pyridyldithio group in the compound can form disulfide bonds with thiol groups on proteins, enabling the attachment of various molecules to the lipid bilayer .

Biochemical Pathways

The compound’s ability to modify the lipid bilayer can influence numerous cellular processes, including signal transduction, membrane trafficking, and protein localization .

Pharmacokinetics

The compound’s bioavailability may be influenced by factors such as its integration into lipid bilayers and its potential to form complexes with proteins .

Result of Action

The integration of 16:0 PDP PE into lipid bilayers can result in changes to the physical properties of the membrane, potentially influencing various cellular processes . Additionally, the compound’s ability to form disulfide bonds with proteins can enable the attachment of various molecules to the lipid bilayer, providing a platform for the development of targeted drug delivery systems .

Action Environment

The action of 16:0 PDP PE is influenced by the lipid composition of the target membrane, as well as the presence of proteins with which it can form disulfide bonds . Environmental factors such as pH and temperature can also affect the compound’s stability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] (sodium salt) typically involves multiple steps, including esterification, amidation, and phosphorylation reactions. The process begins with the esterification of glycerol with hexadecanoic acid to form 2,3-bis(hexadecanoyloxy)propyl derivatives. This intermediate is then subjected to amidation with 3-[(pyridin-2-yl)disulfanyl]propanoic acid to introduce the pyridine-disulfide moiety. Finally, phosphorylation with phosphoric acid or its derivatives yields the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] (sodium salt) can undergo various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to thiols.

    Substitution: The phosphate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.

    Substitution: Nucleophiles such as alcohols or amines can react with the phosphate group under basic conditions.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Thiols.

    Substitution: Phosphate esters or amides.

Comparison with Similar Compounds

Similar Compounds

    Sodium (2R)-3-(heptadecanoyloxy)-2-hydroxypropyl hydrogen phosphate: Similar structure but lacks the pyridine-disulfide moiety.

    Sodium,[(2R)-2,3-di(hexadecanoyloxy)propyl] 2-hydroxyethyl phosphate: Similar structure but with different functional groups.

Uniqueness

The presence of the pyridine-disulfide moiety in 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] (sodium salt) distinguishes it from other similar compounds. This moiety provides unique redox properties and potential for specific interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

sodium;[(2R)-2,3-di(hexadecanoyloxy)propyl] 2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H81N2O9PS2.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-32-44(49)53-39-41(56-45(50)33-28-26-24-22-20-18-16-14-12-10-8-6-4-2)40-55-57(51,52)54-37-36-46-42(48)34-38-58-59-43-31-29-30-35-47-43;/h29-31,35,41H,3-28,32-34,36-40H2,1-2H3,(H,46,48)(H,51,52);/q;+1/p-1/t41-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSHQKJFHVODPF-QUEDAWNRSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCSSC1=CC=CC=N1)OC(=O)CCCCCCCCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)CCSSC1=CC=CC=N1)OC(=O)CCCCCCCCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H80N2NaO9PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677167
Record name Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-{3-[(pyridin-2-yl)disulfanyl]propanamido}ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

911.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474944-16-6
Record name Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-{3-[(pyridin-2-yl)disulfanyl]propanamido}ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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